molecular formula C11H11ClN2O2 B1297638 Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate CAS No. 83520-64-3

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate

Cat. No. B1297638
CAS RN: 83520-64-3
M. Wt: 238.67 g/mol
InChI Key: COAIGDWAGRYSIR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Antitumor Activity

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate has been utilized in the synthesis of novel compounds with significant cytotoxic activity against various cancer cell lines. For example, a series of new compounds were synthesized through reactions involving this substrate, displaying notable antitumor properties, especially against colon, breast, and cervical cancer cell lines. Quantitative Structure–Activity Relationship (QSAR) and molecular docking studies further supported their potential as anticancer agents (Łukasz Tomorowicz et al., 2020).

Heterocyclic Chemistry and Antitumor Evaluations

This compound has been a precursor in heterocyclization reactions leading to the creation of thiophene, pyrazole, coumarin, and other derivatives incorporating the benzo[d]imidazole moiety. These synthesized compounds have been evaluated for their antitumor activities against several cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating significant potencies (R. Mohareb & M. S. Gamaan, 2018).

Development of Selective Receptor Antagonists

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate has contributed to the hit-to-lead evolution of novel chemotypes of CRTh2 receptor antagonists, showcasing the versatility of this compound in the discovery of new therapeutic agents with specific receptor selectivity (J. Pothier et al., 2012).

Antibacterial and Antimicrobial Studies

Research has also explored the synthesis of new compounds from ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate with the aim to investigate their antibacterial and antimicrobial activities. Although some studies may not directly involve this specific compound, related chemical structures have been investigated for their potential in treating various bacterial infections, demonstrating the broader impact of research in this area (Khalid A. Al-badrany et al., 2019).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s always important to refer to the specific safety data sheet (SDS) for each compound .

Future Directions

Imidazole derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications .

properties

IUPAC Name

ethyl 2-(6-chloro-1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAIGDWAGRYSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344449
Record name Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate

CAS RN

83520-64-3
Record name Ethyl (6-chloro-1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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